Cas no 786593-06-4 (Dehydroandrographolide succinate)

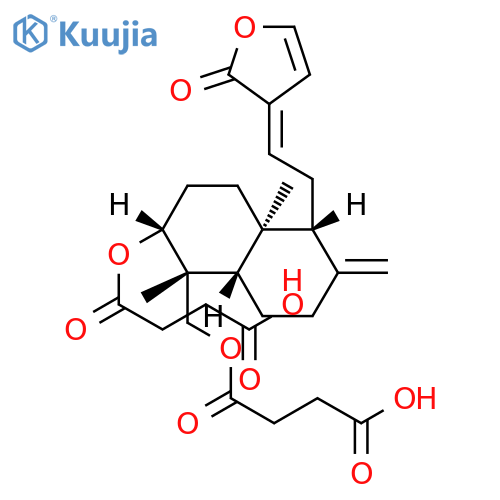

786593-06-4 structure

商品名:Dehydroandrographolide succinate

Dehydroandrographolide succinate 化学的及び物理的性質

名前と識別子

-

- Butanedioicacid,1-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenyl]methyl]ester

- 4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid

- Butanedioicacid,1-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl]decahydro-1,

- Dehydroandrographolide Succinate

- UNII-0X50BP49M1

- DEHYDROANDROGRAPHOLIDESUCCINATE

- dehydroandrographolide-succinate

- 9321AF

- 8092AH

- 4-[[(1R,2R,4aR,5R,8aS)-2-(4-hydroxy-4-oxobutanoyl)oxy-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid

- Butanedioicacid,1-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-[(1E)-2-(2,5-dihydr

- 0X50BP49M1

- 4-(((1R,2R,4aR,5R,8aS)-2-((3-Carboxypropanoyl)oxy)-1,4a-dimethyl-6-methylene-5-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydronaphthalen-1-yl)methoxy)-4-oxobutanoic acid

- s9224

- Dehydroandrographolide succinic acid

- 14-Deoxy-11,12-didehydroandrographolide bis(hemisuccinate)

- CHEMBL3040746

- MFCD10566633

- CCG-269928

- AC-34800

- SCHEMBL14958695

- AKOS037515374

- CS-0009708

- 4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid

- DA-62742

- DTXSID901026359

- 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE

- HY-N0677

- BS-45359

- 786593-06-4

- Butanedioic acid, 1-(((1R,2R,4aR,5R,8aS)-2-(3-carboxy-1-oxopropoxy)-5-((1E)-2-(2,5-dihydro-2-oxo-3-furanyl)ethenyl)decahydro-1,4a-dimethyl-6-methylene-1-naphthalenyl)methyl) ester

- Dehydroandrographolide succinate

-

- インチ: 1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1

- InChIKey: YTHKMAIVPFVDNU-GPTWTFMPSA-N

- ほほえんだ: O(C(C([H])([H])C([H])([H])C(=O)O[H])=O)[C@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(/C(/[H])=C(\[H])/C3C(=O)OC([H])([H])C=3[H])C(=C([H])[H])C([H])([H])C([H])([H])[C@]2([H])[C@]1(C([H])([H])[H])C([H])([H])OC(C([H])([H])C([H])([H])C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 532.230847g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 回転可能化学結合数: 13

- どういたいしつりょう: 532.230847g/mol

- 単一同位体質量: 532.230847g/mol

- 水素結合トポロジー分子極性表面積: 154Ų

- 重原子数: 38

- 複雑さ: 1060

- 同位体原子数: 0

- 原子立体中心数の決定: 5

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 532.6

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.29

- ゆうかいてん: 136-138℃

- ふってん: 723.7±60.0 °C at 760 mmHg

- フラッシュポイント: 235.4±26.4 °C

- 屈折率: 1.562

- PSA: 153.50000

- LogP: 3.59920

- じょうきあつ: 0.0±5.1 mmHg at 25°C

Dehydroandrographolide succinate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- ちょぞうじょうけん:4°C、遮光*溶媒溶液中:-80°C、6ヶ月-20°C、1ヶ月(遮光)

Dehydroandrographolide succinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0009708-10mg |

Dehydroandrographolide succinate |

786593-06-4 | 99.88% | 10mg |

$100.0 | 2022-04-26 | |

| ChemScence | CS-0009708-20mg |

Dehydroandrographolide succinate |

786593-06-4 | 99.88% | 20mg |

$180.0 | 2022-04-26 | |

| DC Chemicals | DCT-013-20 mg |

Dehydroandrographolidesuccinate |

786593-06-4 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4068-100mg |

Dehydroandrographolide succinate |

786593-06-4 | 98% | 100mg |

$96 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0257-25 mg |

Dehydroandrographolide succinate |

786593-06-4 | 99.65% | 25mg |

¥1780.00 | 2022-02-28 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4068-20mg |

Dehydroandrographolide succinate |

786593-06-4 | 98% | 20mg |

$40 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1247715-250mg |

DEHYDROANDROGRAPHOLIDESUCCINATE |

786593-06-4 | 99% | 250mg |

$135 | 2024-06-06 | |

| MedChemExpress | HY-N0677-10mg |

Dehydroandrographolide succinate |

786593-06-4 | 99.84% | 10mg |

¥1000 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NW560-5mg |

Dehydroandrographolide succinate |

786593-06-4 | ,≥99% | 5mg |

¥103.8 | 2023-08-31 | |

| abcr | AB493948-1g |

Dehydroandrographolidesuccinate; . |

786593-06-4 | 1g |

€467.80 | 2024-04-15 |

Dehydroandrographolide succinate 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

786593-06-4 (Dehydroandrographolide succinate) 関連製品

- 51-98-9(norethindrone acetate)

- 50-04-4(Cortisone acetate)

- 52-21-1(prednisolone acetate)

- 53-36-1(Methylprednisolone Acetate)

- 57-85-2(Testosterone propionate)

- 51-77-4(Gefarnate)

- 58-20-8(Testosterone Cypionate)

- 62-90-8(Nandrolone phenylpropionate)

- 78-35-3(Linalyl isobutyrate)

- 50-03-3(Hydrocortisone acetate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:786593-06-4)Dehydroandrographolidesuccinate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:786593-06-4)Dehydroandrographolide succinate

清らかである:99%

はかる:1g

価格 ($):245.0